An In-depth Technical Guide to the Physicochemical Properties of 9-butyl-1-methyl-3H-purine-2,6-dione
An In-depth Technical Guide to the Physicochemical Properties of 9-butyl-1-methyl-3H-purine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-butyl-1-methyl-3H-purine-2,6-dione, a member of the xanthine family, is a synthetic derivative of naturally occurring methylxanthines like caffeine and theophylline.[1] These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which stem from their ability to act as antagonists of adenosine receptors and inhibitors of phosphodiesterases.[2] The strategic placement of a butyl group at the N9 position and a methyl group at the N1 position of the purine ring system significantly influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 9-butyl-1-methyl-3H-purine-2,6-dione, offering insights into its synthesis, analytical characterization, and key molecular attributes relevant to drug development.
Molecular and Physicochemical Profile
A thorough understanding of the physicochemical properties of a drug candidate is paramount in the early stages of drug discovery and development. These properties dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | 9-butyl-1-methyl-3H-purine-2,6-dione | N/A |
| CAS Number | 61080-38-4 | N/A |
| Molecular Formula | C₁₀H₁₄N₄O₂ | N/A |
| Molecular Weight | 222.24 g/mol | N/A |
| Melting Point | Not explicitly available in searched documents. | N/A |
| pKa | Not explicitly available in searched documents. | N/A |
| logP | Not explicitly available in searched documents. | N/A |
| Solubility | Predicted to have low water solubility, a common trait for many xanthine derivatives due to strong intermolecular hydrogen bonding.[4] Solubility in organic solvents is expected to vary based on polarity.[5] | N/A |
Synthesis and Structural Elucidation
The synthesis of 9-butyl-1-methyl-3H-purine-2,6-dione typically involves the sequential alkylation of a suitable purine precursor. A common synthetic strategy involves the Traübe synthesis or modifications thereof, which is a versatile method for constructing the purine ring system.[2]
A plausible synthetic route, based on general methods for N-alkylation of xanthines, is outlined below. This process highlights the importance of regioselectivity in achieving the desired substitution pattern.
Caption: Plausible synthetic pathway for 9-butyl-1-methyl-3H-purine-2,6-dione.
Step-by-Step Synthesis Protocol (Generalized)
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N1-Methylation of Xanthine:
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Dissolve xanthine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
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Add a slight excess of a methylating agent, like methyl iodide (CH₃I), and a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction.
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Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
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Upon completion, cool the mixture and isolate the 1-methylxanthine intermediate through filtration and washing.
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N9-Butylation of 1-Methylxanthine:
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Dissolve the 1-methylxanthine intermediate in a suitable solvent like DMF.
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Add a butylating agent, such as n-butyl bromide (C₄H₉Br), and a base (e.g., K₂CO₃).
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Heat the reaction mixture and monitor for the formation of the final product by TLC.
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After the reaction is complete, purify the crude product using column chromatography to obtain pure 9-butyl-1-methyl-3H-purine-2,6-dione.
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Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized 9-butyl-1-methyl-3H-purine-2,6-dione.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of xanthine derivatives and for their quantification in various matrices. A reversed-phase HPLC method is typically employed.
Protocol for HPLC Analysis:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection at the wavelength of maximum absorbance (λmax) for the compound.
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Sample Preparation: Dissolve the compound in a suitable solvent, filter, and inject into the HPLC system.
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Data Analysis: The retention time provides a qualitative measure of the compound's identity, while the peak area allows for quantitative analysis.
Spectroscopic Analysis
1. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is a characteristic property of the molecule's chromophore. For purine derivatives, the UV spectrum typically shows strong absorption bands in the range of 200-300 nm.[6]
Protocol for UV-Vis Spectroscopy:
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Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).
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Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer.
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Identify the wavelength(s) at which the absorbance is maximal (λmax).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and environment of the atoms within the molecule.
Expected ¹H NMR Spectral Features:
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Butyl Group: Signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (if applicable) protons of the butyl chain.
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Methyl Group: A singlet corresponding to the three protons of the methyl group at the N1 position.
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Purine Ring: Signals for the protons on the purine core.
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NH Proton: A signal for the proton on the imidazole ring, which may be broad and its chemical shift can be solvent-dependent.
Expected ¹³C NMR Spectral Features:
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Signals for each unique carbon atom in the butyl and methyl groups.
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Resonances for the carbon atoms of the purine ring, including the carbonyl carbons (C2 and C6) which will appear at lower field.
3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This data is crucial for confirming the molecular formula and for gaining insights into the compound's structure. Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques used. The fragmentation pattern can reveal the loss of the butyl and methyl groups, as well as characteristic cleavages of the purine ring.[7]
Key Physicochemical Parameters and Their Determination
Melting Point
Acidity Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at physiological pH. Xanthine derivatives can exhibit both acidic and basic properties.[4] The pKa can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
Protocol for pKa Determination by UV-Vis Spectrophotometry:
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Prepare a series of buffer solutions with a range of known pH values.
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Dissolve the compound in each buffer solution to a constant concentration.
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Record the UV-Vis spectrum for each solution.
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Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
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The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. It is defined as the logarithm of the ratio of the concentration of the compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
Protocol for logP Determination (Shake-Flask Method):
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Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).
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Shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
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Separate the two phases and accurately measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
Caption: General workflow for the synthesis and physicochemical characterization of 9-butyl-1-methyl-3H-purine-2,6-dione.
Conclusion
This technical guide has provided a detailed framework for understanding the physicochemical properties of 9-butyl-1-methyl-3H-purine-2,6-dione. While specific experimental values for some properties require further investigation, the outlined synthetic strategies and analytical protocols offer a robust approach for the comprehensive characterization of this and related xanthine derivatives. A thorough understanding of these fundamental properties is essential for advancing the development of novel xanthine-based therapeutics.
References
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[Researches on methyl-xanthine series.XI. Synthesis and physicochemical characterization of some 7-R-1,3-dimethyl-xanthine derivatives].]([Link])
